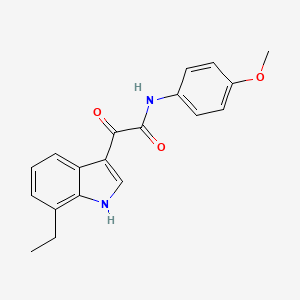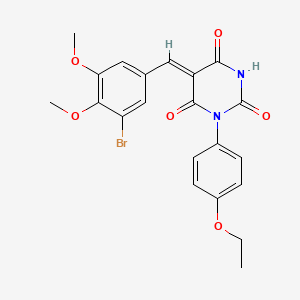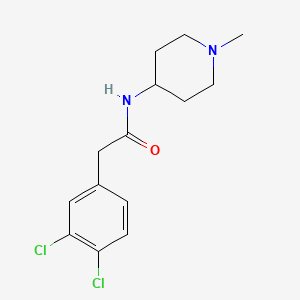![molecular formula C19H38N2O B4898232 N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide (CDAA) is a synthetic compound that has recently gained attention in scientific research due to its unique properties. CDAA belongs to the class of amides and is synthesized by the reaction of cyclododecanone with 3-(dimethylamino)propylamine.
Mechanism of Action
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide acts as a surfactant by reducing the surface tension between two immiscible phases. It has a hydrophobic tail and a hydrophilic head, which allows it to form micelles in aqueous solutions. N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has been shown to form stable micelles in the presence of various drugs, which can improve their solubility and bioavailability.
Biochemical and Physiological Effects
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has been shown to be non-toxic and biocompatible in various in vitro and in vivo studies. It has also been shown to have anti-inflammatory and antioxidant properties. N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has been studied for its potential in cancer therapy, where it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has several advantages as a surfactant and drug delivery system. It has excellent solubility in water and organic solvents, which allows it to be used in a wide range of applications. N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide is also non-toxic and biocompatible, making it suitable for use in pharmaceuticals and biomedical applications. However, N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has some limitations, such as its high cost and the limited availability of cyclododecanone.
Future Directions
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has several potential future directions in scientific research. It can be used as a surfactant in various industries, such as cosmetics, food, and pharmaceuticals. N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide can also be studied for its potential as a drug delivery system, especially in cancer therapy. Further research is needed to explore the full potential of N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide and its applications in various fields.
Conclusion
In conclusion, N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide is a synthetic compound that has gained attention in scientific research due to its unique properties. It is synthesized by the reaction of cyclododecanone with 3-(dimethylamino)propylamine and has been studied for its potential as a surfactant and drug delivery system. N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has several advantages, such as its excellent solubility and biocompatibility, but also has limitations, such as its high cost and limited availability. Further research is needed to explore the full potential of N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide and its applications in various fields.
Synthesis Methods
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide is synthesized by the reaction of cyclododecanone with 3-(dimethylamino)propylamine in the presence of a catalyst. The reaction is carried out at a temperature of 60-70°C for 6-7 hours. The product is then purified by recrystallization from ethanol. The yield of N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide is around 70-80% with a purity of 99%.
Scientific Research Applications
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has been extensively studied for its potential as a drug delivery system. It has been shown to have excellent solubility in water and organic solvents, making it an ideal candidate for drug delivery. N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide has also been studied for its potential as a surfactant, emulsifier, and stabilizer in various industries.
properties
IUPAC Name |
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2O/c1-18(22)21(17-13-16-20(2)3)19-14-11-9-7-5-4-6-8-10-12-15-19/h19H,4-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSLBVWSEQLLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCN(C)C)C1CCCCCCCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)

![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)

